Methyl 4-(5-fluoro-2-methoxyphenyl)benzoate
Overview
Description
Molecular Structure Analysis
The InChI code for MFMB is1S/C15H13FO3/c1-18-14-8-7-12(16)9-13(14)10-3-5-11(6-4-10)15(17)19-2/h3-9H,1-2H3
. This indicates the specific arrangement of atoms in the molecule. For a more detailed structural analysis, specialized software or databases that can interpret this InChI code may be needed. Physical And Chemical Properties Analysis
The molecular weight of MFMB is 260.26 g/mol. Other physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results. These properties could be determined through experimental measurements or found in specialized chemical databases.Scientific Research Applications
Photophysical Properties and Luminescence
Methyl 4-(5-fluoro-2-methoxyphenyl)benzoate has been studied for its unique photophysical properties. Research by Kim et al. (2021) on similar compounds shows that introducing methoxy and cyano groups can significantly enhance the quantum yield of luminescence in certain solvents, indicating potential applications in materials science and photophysics (Kim et al., 2021).
Molecular Imaging and Alzheimer's Disease
In the context of molecular imaging, particularly for Alzheimer's disease, related compounds have been used. Kepe et al. (2006) utilized a molecular imaging probe structurally related to Methyl 4-(5-fluoro-2-methoxyphenyl)benzoate for quantifying receptor densities in the brains of Alzheimer's disease patients, showcasing its potential in neuroimaging and the study of neurodegenerative diseases (Kepe et al., 2006).
Synthesis and Characterization in Chemistry
The compound's role in synthesis and characterization has been explored. For instance, Huang et al. (2021) conducted a study on related boric acid ester intermediates with benzene rings, revealing insights into their molecular structures and physicochemical properties through density functional theory and crystallographic analyses (Huang et al., 2021).
Application in Photopolymerization Studies
Research into the photopolymerization properties of related compounds, like those conducted by Avci et al. (1996), shows potential applications in rapid photocure in thin film and coating applications, expanding the scope of materials suitable for such purposes (Avci et al., 1996).
Use in Fluorescence Probe Properties
Studies like those by Singh and Darshi (2002) on similar compounds show potential applications as fluorescence probes, especially in biochemically relevant environments such as micelles and vesicles, indicating a role in biological imaging and diagnostics (Singh & Darshi, 2002).
Safety And Hazards
Specific safety and hazard information for MFMB is not provided in the search results. As with any chemical, it should be handled with appropriate safety precautions to prevent exposure and contamination. Material Safety Data Sheets (MSDS) or other safety resources should be consulted when working with this compound .
properties
IUPAC Name |
methyl 4-(5-fluoro-2-methoxyphenyl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO3/c1-18-14-8-7-12(16)9-13(14)10-3-5-11(6-4-10)15(17)19-2/h3-9H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPEBTCDECJGSMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C2=CC=C(C=C2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60741462 | |
Record name | Methyl 5'-fluoro-2'-methoxy[1,1'-biphenyl]-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60741462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(5-fluoro-2-methoxyphenyl)benzoate | |
CAS RN |
1355246-83-1 | |
Record name | [1,1′-Biphenyl]-4-carboxylic acid, 5′-fluoro-2′-methoxy-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1355246-83-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 5'-fluoro-2'-methoxy[1,1'-biphenyl]-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60741462 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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